molecular formula C23H25NO8 B570472 [(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate CAS No. 1642137-73-2

[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate

Cat. No.: B570472
CAS No.: 1642137-73-2
M. Wt: 443.452
InChI Key: XKBBRFAPWMBHPG-LCQOSCCDSA-N
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Description

[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO8 and its molecular weight is 443.452. The purity is usually 95%.
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Properties

IUPAC Name

[(2-formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8/c1-12(26)32-22(14-5-6-16(28-3)21(29-4)15(14)10-25)19-18-13(7-8-24(19)2)9-17-23(20(18)27)31-11-30-17/h5-6,9-10,19,22,27H,7-8,11H2,1-4H3/t19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBBRFAPWMBHPG-LCQOSCCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes the O-methyltransferase (OMT) responsible for the 4'-methoxyl group on noscapine unique compared to other OMTs involved in its biosynthesis?

A1: Unlike the other three characterized OMTs involved in noscapine biosynthesis, which are homodimers, the enzyme responsible for the 4'-methoxyl group is a heterodimer. [] This heterodimer is formed by two linked genes, OMT2 and OMT3, and specifically uses 4'-O-Desmethyl-3-O-acetylpapaveroxine as its substrate. []

Q2: How does the presence or absence of 4'-O-methylation affect the biosynthetic pathway of noscapine?

A2: 4'-O-methylation of 4'-O-Desmethyl-3-O-acetylpapaveroxine by the OMT2:OMT3 heterodimer is a crucial step in noscapine biosynthesis. [] This methylation leads to the formation of narcotine hemiacetal, which is subsequently dehydrogenated to produce noscapine. [] In the absence of 4'-O-methylation, a parallel pathway leads to the formation of narcotoline hemiacetal, which is then dehydrogenated to produce narcotoline. [] This highlights the importance of the OMT2:OMT3 heterodimer in directing the pathway towards noscapine production.

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